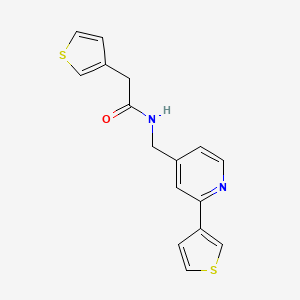

2-(thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

CAS No.: 2034307-86-1

Cat. No.: VC4195374

Molecular Formula: C16H14N2OS2

Molecular Weight: 314.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034307-86-1 |

|---|---|

| Molecular Formula | C16H14N2OS2 |

| Molecular Weight | 314.42 |

| IUPAC Name | 2-thiophen-3-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C16H14N2OS2/c19-16(8-13-2-5-20-10-13)18-9-12-1-4-17-15(7-12)14-3-6-21-11-14/h1-7,10-11H,8-9H2,(H,18,19) |

| Standard InChI Key | XKGWEZUXEUPHCD-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1CNC(=O)CC2=CSC=C2)C3=CSC=C3 |

Introduction

Synthesis Methods

The synthesis of compounds with similar structures often involves multi-step processes, including coupling reactions and acylation steps. For example, the Suzuki-Miyaura coupling method is commonly used for forming carbon-carbon bonds between thiophene and pyridine rings. The synthesis of 2-(thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide would likely involve similar techniques.

Synthesis Steps:

-

Coupling Reaction: Use of palladium catalysts in Suzuki-Miyaura coupling to form the thiophene-pyridine bond.

-

Acylation: Reaction with acetyl chloride or similar reagents to introduce the acetamide group.

Potential Applications

Compounds with thiophene and pyridine moieties are often explored for their pharmacological properties, including antimicrobial and anticancer activities. The presence of an acetamide group could further enhance these properties by facilitating interactions with biological targets such as enzymes and receptors.

| Potential Applications | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer activities |

| Material Science | Potential use in advanced materials |

Research Findings and Future Directions

While specific research findings on 2-(thiophen-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide are not available, related compounds have shown promise in biological assays. Future studies should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo experiments.

Future Research Directions:

-

Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

-

Biological Evaluation: Assessing antimicrobial and anticancer activities.

-

Structural Modifications: Exploring derivatives with enhanced biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume